

Technical Support Center: Stabilizing Angiotensin (3-7) in vitro

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Compound of Interest

Compound Name: Angiotensin III (3-7)

CAS No.: 122483-84-5

Cat. No.: B040271

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Senior Application Scientist: Dr. Alex V. Thorne Subject: Preventing Enzymatic Degradation of Angiotensin (3-7) (Val-Tyr-Ile-His-Pro) Last Updated: January 28, 2026

Executive Summary

Angiotensin (3-7) is a bioactive pentapeptide (Val-Tyr-Ile-His-Pro) derived from the metabolism of Angiotensin IV or Angiotensin (1-7).^[1] Unlike the more stable Angiotensin II, Ang (3-7) is exceptionally fragile in biological matrices (plasma, serum, tissue homogenates) due to its susceptibility to both aminopeptidases (N-terminal cleavage) and carboxypeptidases/ACE (C-terminal cleavage).

This guide provides a self-validating protocol to stabilize Ang (3-7). Standard protease inhibitor cocktails (e.g., "Complete" tablets) are insufficient because they often lack specific inhibitors for the metalloproteases and aminopeptidases that target RAS peptides.

The Mechanism: Why Your Peptide is Disappearing

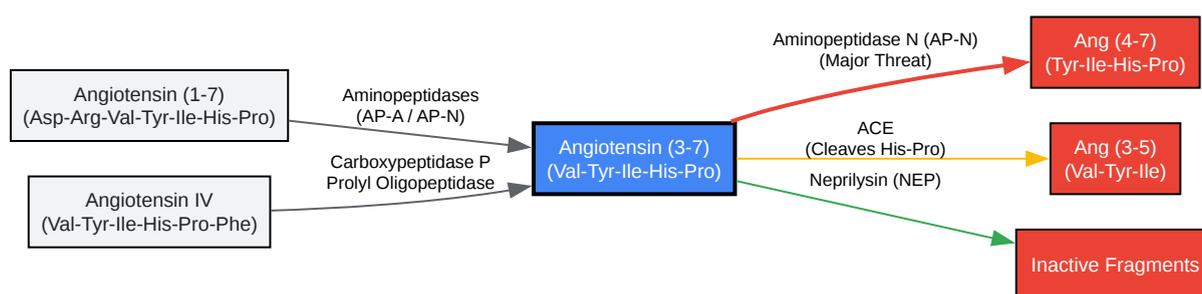
To prevent degradation, you must understand the specific enzymes attacking your sequence. Ang (3-7) has two primary weak points:

- The N-Terminus (Valine): Highly susceptible to Aminopeptidase N (AP-N/CD13).

- The C-Terminus (Proline): While Proline confers some resistance, the His-Pro bond can be targeted by Prolyl Oligopeptidase (POP) or ACE (though ACE prefers removing dipeptides, the C-terminal Pro often acts as a stop signal, ACE can still exhibit activity depending on the matrix pH and chloride concentration).

Degradation Pathway Diagram

The following diagram illustrates the enzymatic threats to Ang (3-7).



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Figure 1: Enzymatic degradation pathways centering on Angiotensin (3-7). The primary stability threat is the N-terminal cleavage by Aminopeptidase N.

The "RAS-Shield" Protocol

This protocol is designed for plasma or cell culture supernatant collection. It uses a "Cocktail + Acidification" approach. Acidification is non-negotiable; it irreversibly precipitates high-molecular-weight proteases that might survive inhibitor treatment.

A. The Inhibitor Cocktail (100x Stock)

Prepare this stock solution in advance. Store at -20°C in small aliquots. Avoid repeated freeze-thaw cycles.

Component	Target Enzyme(s)	Stock Conc. (100x)	Final Conc. (1x)	Mechanism
EDTA (Disodium)	Metalloproteases (ACE, NEP, AP-N)	250 mM	2.5 mM	Chelates Zn ²⁺ required for catalysis.
1,10-Phenanthroline	Metalloproteases (General)	50 mM	0.5 mM	High-affinity Zn ²⁺ chelator (synergistic with EDTA).
Bestatin	Aminopeptidase N (AP-N)	1 mM	10 μM	CRITICAL: Protects the N-terminal Valine.
Captopril	ACE (Angiotensin Converting Enzyme)	1 mM	10 μM	Prevents C-terminal dipeptide cleavage.
Thiorphan	Nepriylsin (NEP/CD10)	1 mM	10 μM	Prevents internal cleavage.
PMSF	Serine Proteases	100 mM	1 mM	Broad-spectrum serine protease inhibitor.

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Expert Tip: PMSF is unstable in aqueous solutions (half-life ~30 mins). Add PMSF to the cocktail immediately before use, or add it directly to the sample separately.

B. Sample Collection Workflow

- Pre-chill: Place collection tubes containing the 1x Inhibitor Cocktail on ice.

- Collect: Draw blood/supernatant directly into the chilled tubes.
- Mix: Invert gently 5 times. Do not vortex (shear stress can degrade proteins, though peptides are generally robust, it activates platelets which release more enzymes).
- Centrifuge: Spin at 2,000 x g for 10 min at 4°C to separate plasma/cells.
- Acidification (The "Stop" Button):
 - Transfer supernatant to a new tube.
 - Add Orthophosphoric Acid (1% v/v final) or TFA (1% v/v final).
 - Why? This drops pH < 3.0, precipitating enzymes and stabilizing the peptide structure.
- Store: Flash freeze in liquid nitrogen and store at -80°C.

Troubleshooting & FAQs

Q1: My Ang (3-7) signal is undetectable by LC-MS/MS even with inhibitors.

Diagnosis: Ion Suppression or Protein Binding.

- The Cause: EDTA and high salt concentrations from the buffer can suppress ionization in Mass Spec. Alternatively, the peptide may be binding to plasma albumin.
- The Fix:
 - Solid Phase Extraction (SPE): You must perform an SPE cleanup (C18 cartridge) to remove salts/EDTA before injection.
 - Internal Standard: Are you using a stable isotope-labeled Ang (3-7) (e.g., Val-Tyr-Ile-His(¹³C,¹⁵N)-Pro)? If the internal standard is also missing, the issue is extraction loss, not degradation.

Q2: I see a peak, but the retention time has shifted.

Diagnosis: Partial Degradation (Metabolite Formation).

- The Cause: You likely have Ang (4-7). This happens if Bestatin was omitted or inactive.
- The Fix: Check the mass.
 - Ang (3-7) MW: ~629.7 Da
 - Ang (4-7) MW: ~530.6 Da (Loss of Valine).
 - If you see the -99 Da mass shift, your Aminopeptidase inhibition failed. Increase Bestatin concentration to 50 μ M.

Q3: Can I use heat inactivation (56°C) instead of acidification?

Diagnosis: Dangerous Procedure.

- The Cause: While heat kills enzymes, it causes massive protein precipitation around your peptide, trapping it in the pellet. You will lose 50-80% of your target peptide in the "sludge."
- The Fix: Stick to Acidification (TFA/Phosphoric acid) followed by centrifugation. The peptide remains soluble in the supernatant while the enzymes precipitate.

Q4: Why not just use "Protease Inhibitor Cocktail Tablets"?

Diagnosis: False Security.

- The Cause: Most commercial tablets (e.g., for Western Blot lysis) target Serine/Cysteine proteases to protect large proteins. They often lack specific inhibitors for Aminopeptidases (Bestatin) or ACE (Captopril) at the concentrations required for RAS peptides.
- The Fix: Build the specific "RAS-Shield" cocktail listed above.

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